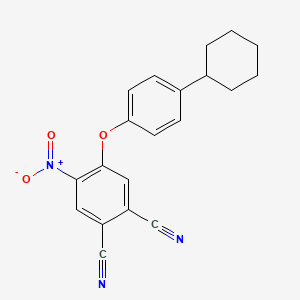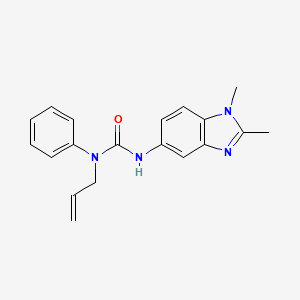
1-(4'-nitro-4-biphenylyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4'-nitro-4-biphenylyl)-2,5-pyrrolidinedione, commonly known as NBP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. NBP is a potent antioxidant and has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of NBP is not fully understood, but it is believed to exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain. NBP has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to neutralize free radicals and prevent oxidative damage to neurons.
Biochemical and Physiological Effects:
NBP has been found to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation, which can cause damage to cellular membranes and DNA. NBP has also been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NBP in lab experiments is its potent antioxidant and neuroprotective effects. NBP has been shown to be effective in reducing oxidative stress and inflammation in the brain, making it a promising candidate for the treatment of neurological disorders. However, one limitation of using NBP in lab experiments is the potential for off-target effects. NBP has been found to have some cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on NBP. One area of interest is the development of new formulations of NBP that can improve its bioavailability and target specific areas of the brain. Another area of interest is the investigation of the long-term effects of NBP on cognitive function and memory in animal models of neurological disorders. Additionally, there is potential for the use of NBP in combination with other neuroprotective agents to enhance its therapeutic effects.
Métodos De Síntesis
NBP can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzaldehyde with aniline to form 4-nitrobiphenyl, which is then reacted with maleic anhydride to form NBP. This synthesis method has been optimized to produce high yields of NBP with high purity.
Aplicaciones Científicas De Investigación
NBP has been extensively studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. NBP has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-15-9-10-16(20)17(15)13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGGADRDVIDLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)





![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)



![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)